ODBG-P-RVn, or 1-O-octadecyl-2-O-benzyl-sn-glycero-3-phosphate of Remdesivir nucleoside, is a lipid-modified prodrug derived from Remdesivir, which is an antiviral medication originally developed for treating Ebola virus disease and later repurposed for COVID-19. This compound has garnered attention due to its enhanced antiviral efficacy and improved pharmacokinetic properties, making it a potential candidate for oral administration in treating viral infections.
ODBG-P-RVn is classified as a phospholipid prodrug. It is synthesized from the parent nucleoside, Remdesivir (GS-441524), which itself is an adenosine analog. The modification with lipid chains aims to improve the drug's bioavailability and cellular uptake, enhancing its therapeutic potential against various viral pathogens.
The synthesis of ODBG-P-RVn involves several key steps:
ODBG-P-RVn features a complex molecular structure that includes a long aliphatic chain, which enhances its lipophilicity. The chemical formula can be represented as C₃₁H₄₇N₁₁O₈P, indicating the presence of multiple functional groups essential for its biological activity.
ODBG-P-RVn undergoes hydrolysis in physiological conditions to release Remdesivir nucleoside, which then exerts its antiviral effects. This hydrolysis is facilitated by cellular enzymes, allowing for controlled drug release:
The mechanism of action for ODBG-P-RVn involves several steps:
This multi-step process underscores the importance of both the prodrug's design and its pharmacological properties in achieving effective antiviral action.
ODBG-P-RVn exhibits several notable physical and chemical properties:
ODBG-P-RVn has potential applications in various fields:
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.: 22158-41-4
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1